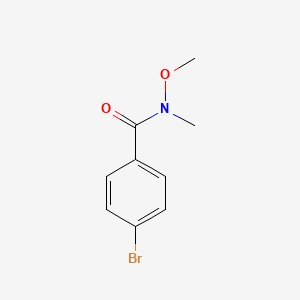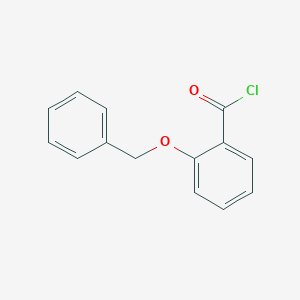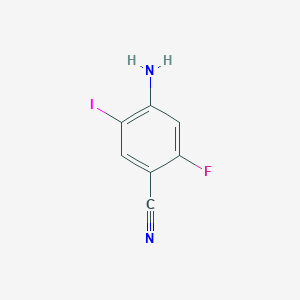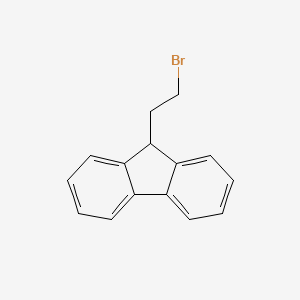dimethyl- CAS No. 149051-24-1](/img/structure/B1278846.png)
Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl-
Übersicht
Beschreibung
“Silane, (9-bromononyl)oxydimethyl-” is a chemical compound with the molecular formula C15H33BrOSi . It is also known as 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane . This compound is used in scientific research and development .
Synthesis Analysis
The synthesis of 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane involves the reaction of 9-Bromo-1-nonanol and tert-Butyldimethylsilyl chloride .Molecular Structure Analysis
The molecular weight of “Silane, (9-bromononyl)oxydimethyl-” is 337.41 g/mol . The molecular structure consists of a silane group (SiH4-nRn), where R is an organic functional group.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structure Studies
Silane compounds, including derivatives like (9-bromononyl)oxydimethyl-silane, are often subjects of synthesis and structural analysis. For example, studies have investigated the synthesis of various silane compounds and analyzed their structural characteristics. The research on silanes typically focuses on understanding their chemical properties, which are crucial for various applications in materials science and chemistry (Bajwa, Prasad, & Repič, 2006).
2. Biomedical and Dental Research
Silanes, including similar compounds, have been researched in the context of biomedical applications. For instance, studies have focused on understanding how these compounds interact with biological systems, such as their potential genetic effects in mammalian cells (Schweikl, Schmalz, & Weinmann, 2004). Such research is pivotal for assessing the safety and effectiveness of these compounds in medical and dental materials.
3. Computational Chemistry
Computational studies have been conducted to predict and analyze the structures of silane compounds. These studies use techniques like ab initio and Density Functional Theory (DFT) to explore the molecular structure and stability of silanes. This research helps in predicting the behavior of these compounds in various chemical environments and can guide experimental synthesis (Belogolova & Sidorkin, 2004).
4. Surface Chemistry and Materials Science
Silanes are studied for their surface chemistry properties, which are important in materials science. Investigations include examining the interactions of silanes with surfaces, which is essential for applications like coatings, adhesives, and surface modifiers. This research has practical implications in industries ranging from electronics to biomaterials (Goel, Singh, & Mehrotra, 1976).
Eigenschaften
IUPAC Name |
9-bromononoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BrOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJACWRNPJLOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453211 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149051-24-1 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)

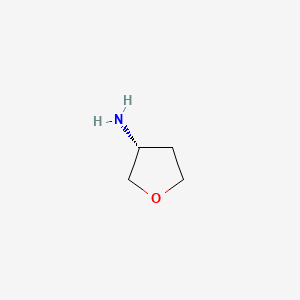



![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
